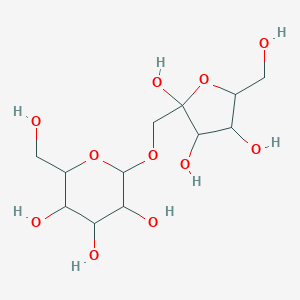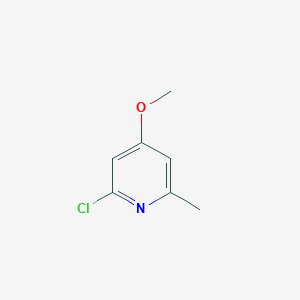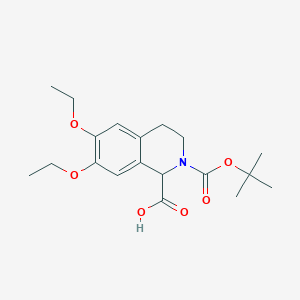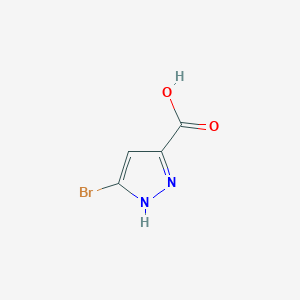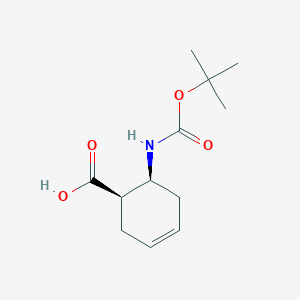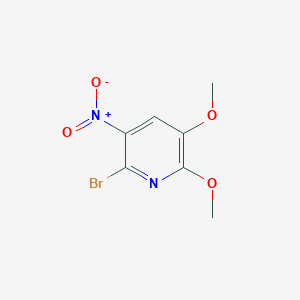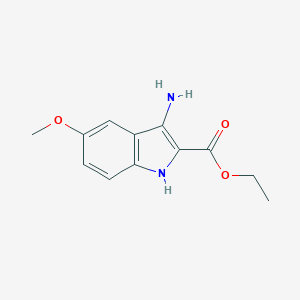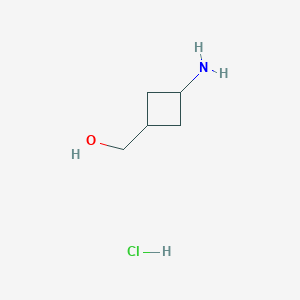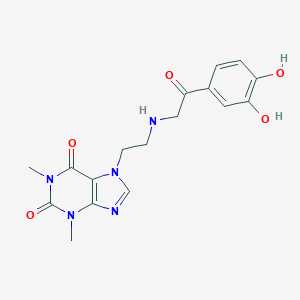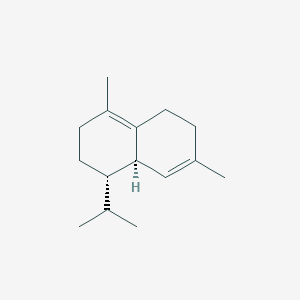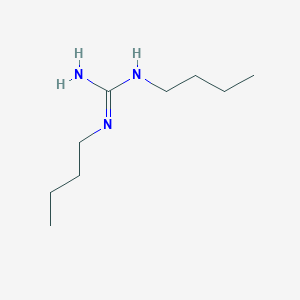
Guanidine, N,N'-dibutyl-
描述
Synthesis Analysis
The synthesis of guanidine derivatives, including N,N'-dibutyl-guanidine, often involves the catalytic addition of amines to carbodiimides, offering an atom-economical alternative to classical synthesis methods. This approach addresses drawbacks like low yields and the use of undesirable substances in traditional methodologies (Alonso-Moreno et al., 2014).
Molecular Structure Analysis
The molecular structure of guanidine derivatives can be complex and varied. For instance, certain syntheses lead to the formation of dihydropyrimidines and pyrimidinamines, indicating a wide range of structural possibilities depending on the reaction conditions and precursors used (Wendelin & Schermanz, 1984).
Chemical Reactions and Properties
Guanidines can be modified and functionalized using tailor-made precursors, demonstrating their versatility in chemical reactions. This modification allows for selective modulation of properties, highlighting the guanidine group's significance in medicinal chemistry (Kapp et al., 2017).
Physical Properties Analysis
While specific studies on the physical properties of N,N'-dibutyl-guanidine were not directly found, the physical properties of guanidine derivatives, in general, can significantly vary. These properties are influenced by the molecular structure, which dictates solubility, melting points, and other physical characteristics critical to their application in different scientific fields.
Chemical Properties Analysis
The chemical properties of guanidine derivatives are diverse. For example, guanidines have been known to undergo cyclocondensation reactions, leading to the synthesis of polycyclic structures. This demonstrates the reactivity of guanidine derivatives in forming complex chemical structures with potential for various applications (Overman & Wolfe, 2001).
科研应用
Biological Activities and Therapeutic Potential
Guanidine compounds, characterized by their guanidine group, are pivotal in the realm of medicinal chemistry. They form a crucial class of therapeutic agents applicable in treating a wide array of diseases. Guanidine derivatives, including simple derivatives, cyclic analogs, and those incorporating arginine, exhibit diverse pharmacological properties. These compounds have been identified as potential candidates for central nervous system (CNS) drugs, anti-inflammatory agents, inhibitors of various biological processes (such as Na+/H+ exchange and NO synthase), and as antithrombotic, antidiabetic, and chemotherapeutic agents. Their significant role in drug design and development is underscored by recent patents and research focusing on their synthesis and application across different therapeutic areas (Sączewski & Balewski, 2009).
Advances in Guanidine Derivatives Screening
The exploration of guanidine derivatives, both from natural and synthetic origins, has identified their potential in synthetic and medicinal chemistry. Guanidine functionality is integral to many pharmaceutical and cosmetic products. Recent developments in screening methodologies have highlighted the therapeutic potential of these derivatives in neurodegenerative therapies, anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents. Despite the promising outlook, further research is necessary to substantiate their applicability in suggested therapeutic areas, marking a fertile ground for future drug development (Rauf, Din, & Badshah, 2014).
Guanidine-Containing Antifungal Agents
The guanidine moiety is a hallmark of various drugs and biologically active compounds, showcasing broad-spectrum efficacy across different disease areas, including CNS disorders and chemotherapy. A review focusing on antifungal agents containing guanidine groups for treating human-related fungal pathogens from 2004 to 2022 highlights the diversity and efficacy of guanidine-containing derivatives against fungal infections. This review emphasizes the importance of guanidine compounds in developing new antifungal agents, showcasing their potential in addressing human fungal pathogen-related diseases (Baugh, 2022).
Guanidine in Polymer Science and Antimicrobial Agents
Guanidine-containing cationic polyelectrolytes have emerged as significant compounds in developing antimicrobial agents. Their structure-activity relationship, mechanisms of action against pathogenic microflora, and the challenges posed by microbial resistance are crucial areas of ongoing research. Branched oligohexamethyleneguanidine hydrochloride, in particular, has been identified as a promising compound for pharmaceutical substance development, highlighting the role of guanidine derivatives in advancing antimicrobial strategies (Shatalov et al., 2017).
未来方向
性质
IUPAC Name |
1,2-dibutylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEJAEDEMWCUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=NCCCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563856 | |
| Record name | N,N''-Dibutylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidine, N,N'-dibutyl- | |
CAS RN |
34331-58-3, 57028-96-3 | |
| Record name | N,N''-Dibutylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | poly(hexamethyleneguanide) hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


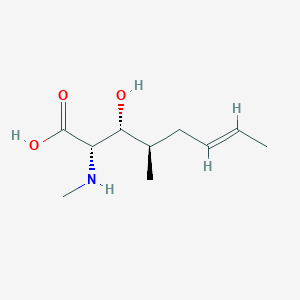
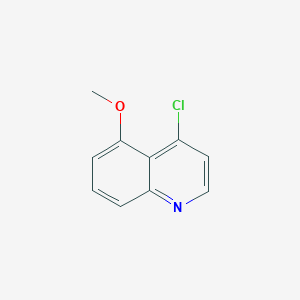
![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)
![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)
